molecular formula C16H18ClN5O B11307898 2-butyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

2-butyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

Cat. No.: B11307898
M. Wt: 331.80 g/mol
InChI Key: NCKRBEUPZKXHFO-UHFFFAOYSA-N
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Description

2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring, a furan ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan ring and the tetrazole ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole ring is often formed via the reaction of nitriles with azides under thermal or catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The furan and chlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-BUTYL-4-CHLORO-5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
  • **2-BUTYL-N-{[5-(3-METHOXYPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

The unique combination of the tetrazole, furan, and chlorophenyl groups in 2-BUTYL-N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE gives it distinct chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

2-butyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C16H18ClN5O/c1-2-3-9-22-20-16(19-21-22)18-11-14-7-8-15(23-14)12-5-4-6-13(17)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,18,20)

InChI Key

NCKRBEUPZKXHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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